molecular formula C21H29N5O6 B11032755 N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide

Cat. No.: B11032755
M. Wt: 447.5 g/mol
InChI Key: YMCCPCMBMFQKGE-UHFFFAOYSA-N
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Description

N~1~-(1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]ACETYL}-3-OXO-2-PIPERAZINYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]ACETYL}-3-OXO-2-PIPERAZINYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]ACETYL}-3-OXO-2-PIPERAZINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

N~1~-(1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]ACETYL}-3-OXO-2-PIPERAZINYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical and clinical studies.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]ACETYL}-3-OXO-2-PIPERAZINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and piperazine-containing molecules, such as:

  • N-BENZO(1,3)DIOXOL-5-YL-ACETAMIDE
  • N-METHYL-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Uniqueness

N~1~-(1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]ACETYL}-3-OXO-2-PIPERAZINYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H29N5O6

Molecular Weight

447.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C21H29N5O6/c27-10-9-24-5-7-25(8-6-24)13-20(29)26-4-3-22-21(30)16(26)12-19(28)23-15-1-2-17-18(11-15)32-14-31-17/h1-2,11,16,27H,3-10,12-14H2,(H,22,30)(H,23,28)

InChI Key

YMCCPCMBMFQKGE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)CN4CCN(CC4)CCO

Origin of Product

United States

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